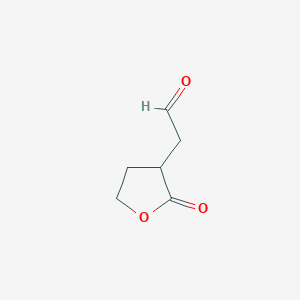
2-(2-Oxooxolan-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxolan-3-yl)acetaldehyde typically involves the reaction of tetrahydrofuran with an oxidizing agent to introduce the aldehyde functional group. One common method is the oxidation of tetrahydrofuran using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxooxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxooxolan-3-yl)acetic acid.
Reduction: Formation of 2-(2-Oxooxolan-3-yl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the aldehyde.
Aplicaciones Científicas De Investigación
2-(2-Oxooxolan-3-yl)acetaldehyde has significant potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxooxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxooxolan-3-yl)acetic acid: An oxidized form of 2-(2-Oxooxolan-3-yl)acetaldehyde.
2-(2-Oxooxolan-3-yl)ethanol: A reduced form of this compound.
Tetrahydrofuran: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-(2-oxooxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8O3/c7-3-1-5-2-4-9-6(5)8/h3,5H,1-2,4H2 |
Clave InChI |
VYROBAREQYYGME-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


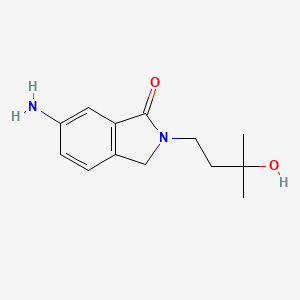
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
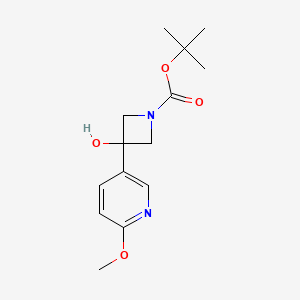
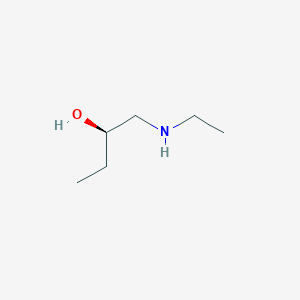
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
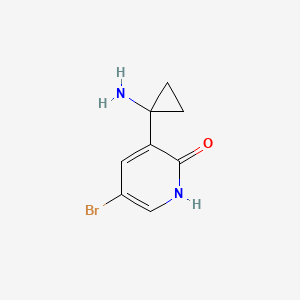
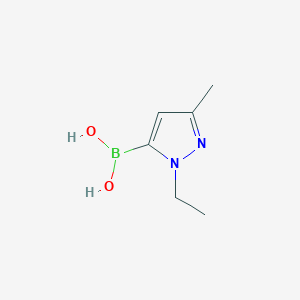

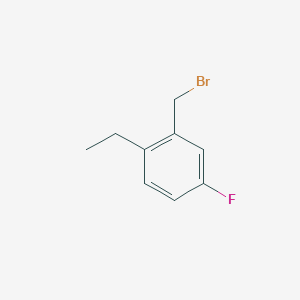
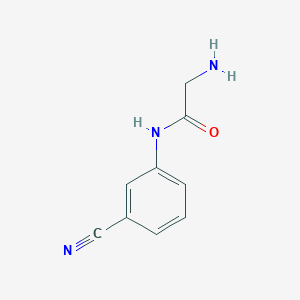
![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
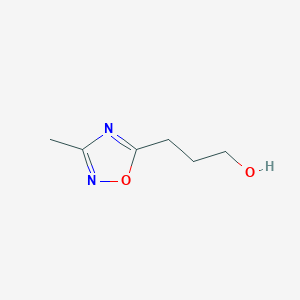
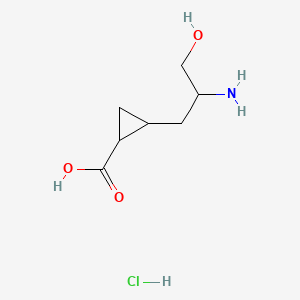
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
